molecular formula C23H28N2O6 B11221425 1-(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)-3-methylbutan-1-one

1-(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)-3-methylbutan-1-one

Cat. No.: B11221425
M. Wt: 428.5 g/mol
InChI Key: UXDGUVLHXYBPJE-UHFFFAOYSA-N
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Description

1-(6,7-Dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)-3-methylbutan-1-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a dihydroisoquinoline core, which is a common structural motif in many bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)-3-methylbutan-1-one typically involves multiple steps:

    Formation of the Isoquinoline Core: The initial step often involves the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the isoquinoline core.

    Attachment of the Nitrophenoxy Group: This step involves the nucleophilic substitution reaction where the nitrophenoxy group is introduced using 4-nitrophenol and a suitable leaving group.

    Final Coupling: The final step involves coupling the isoquinoline derivative with 3-methylbutan-1-one under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(6,7-Dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)-3-methylbutan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert nitro groups to amines or reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents or replace existing ones.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, 1-(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)-3-methylbutan-1-one may serve as a probe to study enzyme interactions, receptor binding, and cellular pathways. Its structural features make it a candidate for investigating the mechanisms of various biological processes.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its isoquinoline core is a common feature in many pharmacologically active compounds, suggesting possible applications in drug discovery and development.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)-3-methylbutan-1-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(6,7-Dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)-3-methylbutan-1-one is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H28N2O6

Molecular Weight

428.5 g/mol

IUPAC Name

1-[6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-3-methylbutan-1-one

InChI

InChI=1S/C23H28N2O6/c1-15(2)11-23(26)24-10-9-16-12-21(29-3)22(30-4)13-19(16)20(24)14-31-18-7-5-17(6-8-18)25(27)28/h5-8,12-13,15,20H,9-11,14H2,1-4H3

InChI Key

UXDGUVLHXYBPJE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)N1CCC2=CC(=C(C=C2C1COC3=CC=C(C=C3)[N+](=O)[O-])OC)OC

Origin of Product

United States

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